Tricyclo[2.2.1.02,6]heptane-1-carboxamide
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Overview
Description
Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carboxamide typically involves the reaction of tricyclo[2.2.1.02,6]heptane with carboxamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A related compound with a similar tricyclic structure but different functional groups.
Nortricyclene: Another tricyclic compound with distinct chemical properties and applications.
Uniqueness: Tricyclo[2.2.1.02,6]heptane-1-carboxamide stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its distinctive structure allows for a wide range of applications, making it a valuable compound in both research and industry.
Biological Activity
Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its rigid tricyclic structure, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- IUPAC Name : this compound
The compound's structure contributes to its stability and potential interactions with biological targets, making it a subject of interest in drug design and development.
This compound exhibits biological activity primarily through its interactions with various biomolecules, including enzymes and receptors. The rigidity of the tricyclic structure allows it to fit into specific binding sites, potentially leading to enzyme inhibition or receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to modulate physiological responses.
Antimicrobial Activity
Research indicates that tricyclic compounds can exhibit antimicrobial properties. Studies have shown that derivatives of tricyclo[2.2.1.02,6]heptane have significant antibacterial effects against various strains of bacteria.
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial against E. coli and S. aureus | |
7-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid | Higher biological activity than its parent compound |
Antidiabetic Potential
Recent studies have explored the potential of tricyclic compounds in managing diabetes through enzyme inhibition.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of tricyclo[2.2.1.02,6]heptane derivatives against foodborne pathogens using disc diffusion assays.
- Methodology : Various concentrations were tested against Gram-positive and Gram-negative bacteria.
- Results : Significant zones of inhibition were observed, suggesting strong antibacterial properties.
Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition mechanism of tricyclo[2.2.1.02,6]heptane derivatives.
- Findings : The compounds showed notable inhibition of α-amylase and α-glucosidase, indicating potential for antidiabetic applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds to highlight its unique properties.
Compound Name | Antimicrobial Activity | Antidiabetic Potential |
---|---|---|
This compound | Moderate | Significant |
7-Oxotricyclo[2.2.1.0,2,6]heptane | High | Moderate |
Tricyclo[4.4.0.02,7]decane | Low | Low |
Properties
CAS No. |
75647-64-2 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H2,9,10) |
InChI Key |
ARRMFGCGCHTSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2)C(=O)N |
Origin of Product |
United States |
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